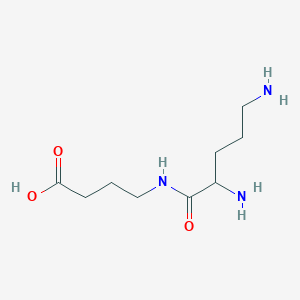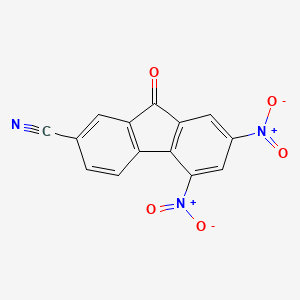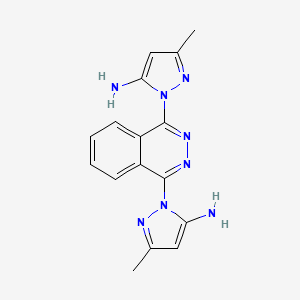![molecular formula C14H12Br2N2 B14361498 (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene CAS No. 93824-64-7](/img/structure/B14361498.png)
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is an organic compound characterized by the presence of two bromomethyl groups attached to a diazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene typically involves the bromination of a precursor compound. One common method is the free radical bromination of an alkyl benzene derivative using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out under reflux conditions in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles in either SN1 or SN2 mechanisms, depending on the reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the diazene moiety can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene involves its interaction with nucleophilic sites in biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromomethyl groups, which are highly reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-1,2-bis[3-(Chloromethyl)phenyl]-diazene: Similar structure but with chloromethyl groups instead of bromomethyl groups.
(1E)-1,2-bis[3-(Methyl)phenyl]-diazene: Lacks the halogen substituents, leading to different reactivity and applications.
Uniqueness
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is unique due to the presence of bromomethyl groups, which confer higher reactivity compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent biochemical probe.
Eigenschaften
CAS-Nummer |
93824-64-7 |
|---|---|
Molekularformel |
C14H12Br2N2 |
Molekulargewicht |
368.07 g/mol |
IUPAC-Name |
bis[3-(bromomethyl)phenyl]diazene |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H,9-10H2 |
InChI-Schlüssel |
MIQFQSNNPFQSRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)




![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)


